Methyl 4-(4-hydroxy-1-butynyl)benzoate
Description
Contextualization within Benzoate (B1203000) Ester and Alkyne Chemical Structures
The structure of Methyl 4-(4-hydroxy-1-butynyl)benzoate, with the chemical formula C12H12O3, incorporates two key functional groups that define its chemical behavior: a benzoate ester and a hydroxy-alkyne chain. nih.govchemicalbook.com
Benzoate Ester Group: Benzoate esters are derivatives of benzoic acid and are characterized by a benzene (B151609) ring attached to an ester functional group (-COO-). organic-chemistry.org This part of the molecule provides a rigid, aromatic scaffold. The ester group itself can undergo various reactions, such as hydrolysis back to the carboxylic acid or transesterification with other alcohols. libretexts.org It is generally stable under many reaction conditions, allowing for selective modification of the other parts of the molecule. organic-chemistry.org
Hydroxy-Alkyne Group: The molecule also possesses a butynyl group, which is a four-carbon chain containing a carbon-carbon triple bond (an alkyne). This alkyne is located at the 1-position of the chain, making it a terminal alkyne. Terminal alkynes are particularly useful in carbon-carbon bond-forming reactions, most notably in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling. wikipedia.orglibretexts.org Furthermore, the butynyl chain is terminated by a primary alcohol (-OH) at the 4-position. This hydroxyl group can be involved in oxidation, esterification, or etherification reactions, adding another layer of synthetic versatility.
The spatial arrangement of the rigid aromatic ring and the linear alkyne chain results in a well-defined molecular structure that is useful for constructing larger, specific three-dimensional architectures.
Significance as a Versatile Research Compound in Synthetic Chemistry
The dual functionality of this compound makes it a highly versatile reagent in organic synthesis. Chemists can selectively target one functional group while leaving the other intact, or utilize both in sequential or one-pot reactions.
Its primary significance lies in its role as a building block. The terminal alkyne is a key handle for introducing the substituted phenyl ring into larger molecules. A prime example of its utility is in the Sonogashira reaction, a powerful cross-coupling method that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is conducted under mild conditions, making it suitable for the synthesis of complex molecules. wikipedia.org
The compound also serves as a reactant for creating various derivatives. For instance, the alkyne's triple bond can be hydrogenated to form the corresponding alkene, Methyl 4-(4-hydroxy-1-butenyl)benzoate, or further to the saturated alkane, Methyl 4-(4-hydroxybutyl)benzoate. prepchem.compharmaffiliates.com This allows for the creation of molecules with different degrees of saturation and flexibility.
Overview of Current and Prospective Academic Research Trajectories
Current and future research involving this compound is primarily directed toward medicinal chemistry and the synthesis of complex organic molecules.
In the pharmaceutical sector, it is used as a key intermediate in the synthesis of novel therapeutic agents. It has been identified as a reactant for the preparation of antifolate drugs and potential cardiac PET (Positron Emission Tomography) tracers, specifically for inhibiting mitochondrial complex 1. chemicalbook.com Research also explores its potential in developing anti-inflammatory and antimicrobial agents. smolecule.com For example, it is a building block in the synthesis of Pralatrexate, an antifolate chemotherapy drug. synzeal.com
Beyond pharmaceuticals, its structural motifs are of interest in materials science. The combination of a rigid aromatic ring and a conjugated alkyne system is a common feature in organic materials with specific electronic and optical properties, such as poly(phenyleneethynylene)s (PPEs). libretexts.org While specific applications in this area are still emerging, the compound represents a class of molecules that could be used to synthesize novel polymers and nanomaterials. The ability to modify both ends of the molecule allows for the construction of precisely defined molecular wires or components for molecular machines.
Chemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate |
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| CAS Number | 123910-86-1 |
| Melting Point | 95.3-96.3 °C |
| Boiling Point (Predicted) | 350.6±27.0 °C |
| Density (Predicted) | 1.18±0.1 g/cm³ |
| Form | Solid (Off-White to Dark Yellow) |
Data sourced from PubChem and ChemicalBook. nih.govchemicalbook.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(4-hydroxybut-1-ynyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)11-7-5-10(6-8-11)4-2-3-9-13/h5-8,13H,3,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRMPVNWMHHKSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C#CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Methyl 4 4 Hydroxy 1 Butynyl Benzoate
Cross-Coupling Strategies
Cross-coupling reactions are fundamental in forming the aryl-alkyne bond central to the structure of Methyl 4-(4-hydroxy-1-butynyl)benzoate. These methods offer a direct and efficient way to connect the benzoate (B1203000) and hydroxybutynyl moieties.
Palladium/Copper Catalyzed Sonogashira Coupling of Benzoate Scaffolds with Alkyne Precursors
The Sonogashira cross-coupling reaction is a premier method for the synthesis of this compound. smolecule.com This reaction involves the coupling of a vinyl or aryl halide with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. mdpi.comorganic-chemistry.org For this specific synthesis, the typical reactants are an aryl halide, such as Methyl 4-iodobenzoate (B1621894) or Methyl 4-bromobenzoate, and the terminal alkyne, but-3-yn-1-ol. smolecule.com
The reaction is typically carried out in the presence of a palladium catalyst, like dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂), and a copper(I) salt, commonly copper(I) iodide (CuI). mdpi.comresearchgate.net An amine base, such as triethylamine (B128534) or diethylamine, is used as the solvent and to neutralize the hydrogen halide formed during the reaction. smolecule.comresearchgate.net The hydroxyl group on but-3-yn-1-ol generally does not require protection for this reaction to proceed efficiently. mdpi.com
Recent advancements have focused on developing copper-free Sonogashira coupling conditions to prevent the undesirable side reaction of alkyne homo-coupling (Glaser coupling). smolecule.comnih.gov These modified procedures may utilize specific palladium complexes or different base and solvent systems to achieve high yields. organic-chemistry.orgbeilstein-journals.org
Table 1: Representative Conditions for Sonogashira Coupling
| Parameter | Condition | Purpose |
|---|---|---|
| Aryl Halide | Methyl 4-iodobenzoate | Aromatic scaffold |
| Alkyne | But-3-yn-1-ol | Hydroxybutynyl source |
| Palladium Catalyst | PdCl₂(PPh₃)₂ (0.5-5 mol%) | Primary catalyst for C-C bond formation |
| Copper(I) Co-catalyst | CuI (1-10 mol%) | Activates the alkyne |
| Base/Solvent | Triethylamine (NEt₃) or Diethylamine (Et₂NH) | Acid scavenger and solvent |
| Temperature | Room Temperature to 55°C | Reaction activation |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents catalyst degradation and side reactions researchgate.net |
| Reported Yields | >85% | smolecule.com |
Alkylation Reactions in the Synthesis of Substituted Benzoic Acid Derivatives
Alkylation reactions represent a foundational strategy for preparing substituted benzoic acids, which can serve as precursors to the final target molecule. ontosight.ai While not a direct route to this compound, these methods are crucial for creating the necessary aromatic scaffolds if they are not commercially available. For instance, Friedel-Crafts alkylation or related reactions can introduce carbon substituents onto a benzene (B151609) ring, which can then be further modified through oxidation to a carboxylic acid and subsequent functionalization.
The synthesis of benzoic acid derivatives can involve multi-step processes including nitration and alkylation, requiring careful control of reaction conditions to achieve the desired substitution pattern. ontosight.ai In a more advanced context, transition metal-catalyzed C-H activation can be employed to directly alkylate the aromatic ring, offering a more atom-economical approach compared to classical methods. mdpi.com
Esterification and Functionalization Approaches
Direct Esterification of 4-(4-hydroxy-1-butynyl)benzoic Acid with Methanol (B129727)
One synthetic route involves the direct esterification of 4-(4-hydroxy-1-butynyl)benzoic acid with methanol. smolecule.com This is a classic Fischer-Speier esterification, an acid-catalyzed equilibrium reaction. iajpr.com To drive the reaction toward the formation of the ester product, a large excess of methanol is typically used, and a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid, is employed. tcu.edu
The reaction involves the protonation of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol. Water is formed as a byproduct, and its removal can also shift the equilibrium to favor the product. tcu.edu Microwave irradiation has been shown to significantly accelerate the esterification process. smolecule.com
Table 2: Typical Conditions for Direct Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Carboxylic Acid | 4-(4-hydroxy-1-butynyl)benzoic acid | Substrate |
| Alcohol | Methanol (large excess) | Reagent and solvent |
| Catalyst | Concentrated H₂SO₄ | Acid catalyst |
| Temperature | Reflux | Reaction activation |
| Reaction Time | Several hours | To reach equilibrium |
Transition Metal-Catalyzed Aromatic Functionalization to Introduce Hydroxybutynyl Moieties
Modern synthetic chemistry increasingly relies on transition metal-catalyzed C-H functionalization to directly introduce new groups onto aromatic rings, bypassing the need for pre-functionalized substrates like aryl halides. rsc.orgresearchgate.net This strategy represents a highly efficient and atom-economical approach. While the Sonogashira reaction is the most direct and widely used cross-coupling method for this target molecule, other transition-metal-catalyzed reactions could theoretically be employed to forge the C(sp²)-C(sp) bond. These methods often rely on directing groups to achieve regioselectivity, guiding the catalyst to a specific C-H bond on the aromatic ring. rsc.org For a benzoate substrate, the ester group itself can act as a directing group for functionalization at the ortho position, though achieving para-selectivity as required for this molecule would necessitate a different strategic approach.
Strategic Application of Protecting Groups in Multi-Step Synthesis
In a multi-step synthesis, the use of protecting groups is a key strategy to ensure chemoselectivity. utdallas.edu A protecting group temporarily masks a reactive functional group to prevent it from interfering with a subsequent reaction. neliti.com At the end of the synthetic sequence, the protecting group is removed to reveal the original functionality.
For the synthesis of this compound, the primary alcohol of the but-3-yn-1-ol precursor could be protected. Although the Sonogashira coupling often tolerates a free hydroxyl group, its protection might be necessary if other planned reaction steps involve reagents that are incompatible with alcohols, such as strong bases or organometallic reagents. smolecule.com For example, if a Grignard or organolithium reagent were to be used in an alternative synthetic route, the acidic proton of the hydroxyl group would react, consuming the reagent and preventing the desired reaction.
Common protecting groups for alcohols include silyl (B83357) ethers, such as tert-butyldimethylsilyl (TBS) ether. utsouthwestern.edu These groups are readily installed, stable under a variety of reaction conditions, and can be selectively removed under mild conditions, often using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF). utsouthwestern.edu
Table 3: Example of a Protecting Group Strategy for Alcohols
| Protecting Group | Protection Reagent | Deprotection Reagent |
|---|---|---|
| tert-Butyldimethylsilyl (TBS) | TBS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) |
| Trimethylsilyl (TMS) | TMS-Cl, Triethylamine | K₂CO₃ in Methanol |
| Benzyl ether (Bn) | Benzyl bromide (BnBr), NaH | H₂, Pd/C (Hydrogenolysis) |
Optimization of Synthetic Pathways for Enhanced Yield and Purity
Key strategies for optimization involve the careful selection of catalysts, solvents, and reaction temperatures, as well as the exploration of advanced energy sources like microwave and ultrasound irradiation to accelerate reaction times and improve efficiency. smolecule.com
Detailed Research Findings
Research into the synthesis of this compound has identified the Sonogashira coupling as a foundational method for creating the crucial alkyne-aryl bond. smolecule.com This reaction typically involves coupling an aryl halide, such as methyl 4-iodobenzoate, with a terminal alkyne, like 4-hydroxy-1-butyne, in the presence of a palladium catalyst and a copper co-catalyst. smolecule.com
Optimization of this pathway has led to significant improvements in yield. For instance, the use of specific palladium catalysts like bis(triphenylphosphine)palladium(II) dichloride in conjunction with a copper(I) iodide co-catalyst in an amine base can achieve yields greater than 85%. smolecule.com Further refinements include the development of copper-free variants, which are advantageous as they minimize the formation of undesired symmetrical alkyne homocoupling products (Glaser coupling), thereby enhancing the purity of the target compound. smolecule.com
Another critical area of optimization is the esterification step, which can either be the final step in the synthesis or part of the preparation of a key intermediate. Traditional methods like Fischer esterification can be effective but often require long reaction times. anko.com.tw Advanced techniques such as microwave-assisted synthesis have been shown to dramatically reduce reaction times and improve yields. Under microwave irradiation at 130°C, the esterification can achieve a 98.1% yield in as little as two minutes. smolecule.com
The following tables summarize comparative data from research on optimizing these synthetic pathways.
Table 1: Optimization of Sonogashira Coupling for Aryl-Alkyne Bond Formation
| Catalyst System | Key Reaction Conditions | Reported Yield | Notes on Purity |
|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (1–5 mol%) / CuI (10 mol%) | Amine base (e.g., diethylamine) | >85% | Standard method; potential for Glaser coupling side products. smolecule.com |
| Dinuclear Pd complexes (e.g., Pd₂(p-Tol)₂(μ-OH)(μ-dpfam)) | Copper-free conditions | High | Minimizes side reactions like Glaser coupling, leading to higher purity. smolecule.com |
Table 2: Comparison of Esterification Techniques for Benzoate Synthesis
| Method | Energy Source | Reaction Conditions | Yield | Reaction Time |
|---|---|---|---|---|
| Fischer Esterification | Conventional Heating | Reflux temperature (~65°C), excess methanol, strong acid catalyst. anko.com.tw | High | 4-6 hours anko.com.tw |
| Microwave-Assisted Esterification | Microwave Irradiation | 130°C, 10 mbar, NaOMe (0.6 wt%). smolecule.com | High | 10 minutes smolecule.com |
| Ultrasound-Assisted Esterification | Ultrasound | - | 98.1% | 2 minutes smolecule.com |
Purification is the final, critical stage for achieving high purity. Common methods employed following the synthesis of this compound and related compounds include filtration through a silica (B1680970) gel pad to remove the catalyst and polar impurities, as well as flash chromatography for more rigorous separation. prepchem.comorgsyn.org
Elucidating Chemical Reactivity and Transformation Pathways of Methyl 4 4 Hydroxy 1 Butynyl Benzoate
Reactivity Profiling of the Ester Functional Group
The ester group in Methyl 4-(4-hydroxy-1-butynyl)benzoate is a key site for nucleophilic acyl substitution reactions. Its reactivity is influenced by the electronic properties of the attached benzene (B151609) ring and the reaction conditions employed.
Hydrolysis Mechanisms under Acidic and Basic Conditions
Ester hydrolysis is a fundamental reaction that cleaves the ester bond, yielding a carboxylic acid and an alcohol. The mechanism of this process is highly dependent on the pH of the reaction medium.
Under basic conditions , hydrolysis occurs via a saponification reaction. The hydroxide (B78521) ion, a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester. This addition forms a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide (B1231860) ion as a leaving group and forming 4-(4-hydroxy-1-butynyl)benzoic acid. In the basic medium, the carboxylic acid is deprotonated to form its carboxylate salt, and the methoxide ion is protonated by the solvent to yield methanol (B129727).
In acidic conditions , the mechanism involves an initial protonation of the carbonyl oxygen by an acid catalyst (e.g., H₃O⁺). This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. The subsequent nucleophilic attack by water leads to the formation of a tetrahedral intermediate. A proton transfer from the attacking water molecule to one of the hydroxyl groups, followed by the elimination of methanol, regenerates the acid catalyst and yields 4-(4-hydroxy-1-butynyl)benzoic acid. smolecule.com Aqueous solutions of similar compounds like Methyl 4-Hydroxybenzoate (B8730719) are known to be stable at pH 3–6 but are subject to rapid hydrolysis at pH 8 or above. atamanchemicals.com
| Condition | Catalyst | Key Steps | Products |
| Basic | OH⁻ | 1. Nucleophilic attack by OH⁻2. Formation of tetrahedral intermediate3. Elimination of methoxide (⁻OCH₃)4. Acid-base reaction | 4-(4-hydroxy-1-butynyl)benzoate salt, Methanol |
| Acidic | H₃O⁺ | 1. Protonation of carbonyl oxygen2. Nucleophilic attack by H₂O3. Proton transfer4. Elimination of Methanol | 4-(4-hydroxy-1-butynyl)benzoic acid, Methanol |
Transesterification Processes
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by either an acid or a base. For this compound, reacting it with a different alcohol (R'-OH) in the presence of a catalyst will result in the formation of a new ester and methanol. smolecule.com
The mechanism is analogous to hydrolysis. In base-catalyzed transesterification, an alkoxide ion (R'O⁻) acts as the nucleophile. In acid-catalyzed transesterification, the alcohol (R'-OH) is the nucleophile that attacks the protonated carbonyl group. These reactions are generally reversible, and the equilibrium can be shifted by using an excess of the reactant alcohol or by removing one of the products (e.g., methanol) as it forms. For instance, studies on the transesterification of methyl benzoate (B1203000) with butan-1-ol have been conducted using catalysts like hydroxyapatite-supported zinc chloride. researchgate.net
Reactivity Characteristics of the Alkyne Moiety
The carbon-carbon triple bond of the alkyne moiety is an electron-rich region, making it susceptible to a variety of addition and transformation reactions.
Nucleophilic Addition Reactions
The terminal alkyne in this compound can undergo nucleophilic addition reactions. smolecule.com The terminal proton is weakly acidic and can be removed by a strong base (like sodium amide, NaNH₂) to form a potent carbon nucleophile, an acetylide ion. This acetylide can then react with various electrophiles, such as aldehydes, ketones, or alkyl halides, to form new carbon-carbon bonds. youtube.com For example, reaction with a ketone would yield a tertiary alcohol after an acidic workup. youtube.com
Cycloaddition Chemistry
The alkyne functionality is an excellent participant in cycloaddition reactions, which are powerful methods for constructing cyclic compounds. A prominent example is the [3+2] cycloaddition, often referred to as "click" chemistry. libretexts.org In this reaction, the alkyne reacts with an organic azide (B81097) in the presence of a catalyst, typically copper(I) or ruthenium, to form a stable five-membered triazole ring. nih.govacs.org The reaction of this compound with an aryl azide, for instance, would yield a highly functionalized triazole derivative. nih.gov Palladium-catalyzed [3+2] cycloadditions with diazo compounds can also be employed to synthesize furan (B31954) derivatives. acs.org
| Reaction Type | Reactant | Catalyst | Product |
| [3+2] Cycloaddition | Organic Azide | Cu(I) or Ru | 1,2,3-Triazole |
| [3+2] Cycloaddition | Diazo Compound | Pd | Furan |
| [2+2+2] Cycloaddition | Other Alkynes | Co, Rh, or Ni | Substituted Benzene |
Hydrogenation and Other Reduction Transformations
The alkyne group can be selectively or fully reduced through hydrogenation. pearson.com The outcome of the reaction is highly dependent on the catalyst used.
Complete Reduction to Alkane: Catalytic hydrogenation using catalysts like platinum (Pt), palladium on carbon (Pd/C), or Raney nickel (Raney-Ni) with excess hydrogen gas (H₂) will fully reduce the alkyne to an alkane. libretexts.orgyoutube.com This transforms the butynyl group into a butyl group.
Partial Reduction to Cis-Alkene: To stop the reduction at the alkene stage, a "poisoned" catalyst is required. Lindlar's catalyst (palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline) is commonly used. libretexts.orgyoutube.com This catalyst facilitates the syn-addition of hydrogen, resulting in the formation of a cis (or Z)-alkene. libretexts.org
Partial Reduction to Trans-Alkene: A dissolving metal reduction, typically using sodium metal in liquid ammonia, can be used to produce a trans (or E)-alkene. libretexts.orgyoutube.com This reaction proceeds through a radical anion intermediate, leading to the thermodynamically more stable trans product. libretexts.org
| Catalyst/Reagents | Product Stereochemistry | Resulting Functional Group |
| H₂, Pd/C (or Pt, Raney-Ni) | Not applicable | Alkane |
| H₂, Lindlar's Catalyst | cis (Z) | Alkene |
| Na, NH₃ (l) | trans (E) | Alkene |
Reaction Pathways Involving the Hydroxyl Functional Group
The primary hydroxyl group in this compound is a versatile site for a variety of chemical transformations, including oxidation, esterification, and etherification. These reactions allow for the conversion of the alcohol into other important functional groups, thereby expanding the synthetic utility of the parent molecule.
Oxidation: The primary alcohol moiety can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk
Partial Oxidation to an Aldehyde: The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), allows for the selective oxidation of the primary alcohol to an aldehyde. libretexts.org This reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent over-oxidation. The resulting aldehyde, Methyl 4-(4-oxo-1-butynyl)benzoate, is a valuable intermediate for further synthetic modifications.
Full Oxidation to a Carboxylic Acid: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the primary alcohol all the way to a carboxylic acid. wikipedia.orglibretexts.org This transformation yields 4-(4-carboxy-1-butynyl)benzoic acid methyl ester. The reaction often requires heating under reflux to ensure complete conversion. chemguide.co.uk
| Reaction | Reagent(s) | Product |
| Partial Oxidation | Pyridinium chlorochromate (PCC) | Methyl 4-(4-oxo-1-butynyl)benzoate |
| Full Oxidation | Potassium permanganate (KMnO₄) | 4-(4-carboxy-1-butynyl)benzoic acid methyl ester |
Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or acid anhydrides, to form esters. chemguide.co.uk
Fischer Esterification: Reaction with a carboxylic acid in the presence of a strong acid catalyst, like sulfuric acid, results in the formation of an ester. This is a reversible equilibrium-driven process.
Acylation with Acyl Chlorides: A more vigorous and irreversible method involves the reaction with an acyl chloride. savemyexams.comlibretexts.org For instance, reacting this compound with acetyl chloride would yield Methyl 4-(4-acetoxy-1-butynyl)benzoate. This reaction is often performed in the presence of a non-nucleophilic base, like pyridine, to neutralize the HCl byproduct. docbrown.info
Etherification: The formation of an ether from the hydroxyl group can be achieved through methods like the Williamson ether synthesis. numberanalytics.com This two-step process involves the deprotonation of the alcohol to form an alkoxide ion, followed by its reaction with an alkyl halide. For example, treatment with sodium hydride followed by methyl iodide would produce Methyl 4-(4-methoxy-1-butynyl)benzoate. Acid-catalyzed dehydration of primary alcohols can also produce symmetrical ethers, though this is less controlled for producing unsymmetrical ethers. masterorganicchemistry.com
Derivatization Strategies for Modified Chemical Behavior
Derivatization of the hydroxyl group can be employed to alter the molecule's chemical properties for specific applications, such as improving its performance in analytical techniques or for site-specific modifications.
To achieve site-specific reactions at other positions of the molecule without interference from the reactive hydroxyl group, it can be temporarily "protected" by converting it into a less reactive functional group. Silyl (B83357) ethers are commonly used as protecting groups for alcohols due to their ease of formation and subsequent removal under mild conditions. masterorganicchemistry.com
Protection with Silyl Ethers: The hydroxyl group of this compound can be protected by reacting it with a silyl halide, such as tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole. This forms a bulky silyl ether, Methyl 4-(4-(tert-butyldimethylsilyloxy)-1-butynyl)benzoate, which is stable to a wide range of reaction conditions. highfine.com
Deprotection: The silyl ether protecting group can be selectively removed to regenerate the original hydroxyl group. This is typically achieved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or by treatment with acid. libretexts.org
| Step | Reagent(s) | Intermediate/Product |
| Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Methyl 4-(4-(tert-butyldimethylsilyloxy)-1-butynyl)benzoate |
| Deprotection | Tetrabutylammonium fluoride (TBAF) | This compound |
In mass spectrometry (MS), the detectability of a compound can be significantly improved by chemical derivatization. spectroscopyonline.com For molecules like this compound, which may not ionize efficiently, derivatizing the hydroxyl group can introduce a readily ionizable moiety, thereby enhancing the signal intensity. lookchem.com
One common strategy for derivatizing hydroxyl groups is acylation. For instance, reaction with a reagent containing a permanently charged group or a group that is easily protonated can lead to a derivative that is more readily detected in the mass spectrometer. A study on 4-hydroxybenzoates demonstrated that derivatization with Dansyl-Cl (5-(dimethylamino)naphthalene-1-sulfonyl chloride) significantly enhanced their detection in mass spectrometry. nih.gov This reagent reacts with the hydroxyl group to form a sulfonamide derivative that is readily ionized.
Another approach involves acylation with bromoacetyl chloride, followed by reaction with a tertiary amine like triethylamine (B128534). This converts the alcohol into a quaternary ammonium (B1175870) salt, which carries a permanent positive charge, making it highly suitable for positive-ion mode mass spectrometry. researchgate.net
| Derivatizing Reagent | Functional Group Targeted | Purpose |
| Dansyl-Cl | Hydroxyl | Introduces a readily ionizable sulfonyl group |
| Bromoacetyl chloride / Triethylamine | Hydroxyl | Forms a permanently charged quaternary ammonium salt |
Investigations into Biological Activities and Pharmacological Mechanisms of Methyl 4 4 Hydroxy 1 Butynyl Benzoate
Antioxidant Properties and Free Radical Scavenging Activity
The antioxidant potential of phenolic compounds, including hydroxybenzoic acids and their derivatives, is well-established. This activity is primarily attributed to the hydrogen-donating capacity of the phenolic hydroxyl (-OH) group, which can neutralize reactive oxygen species (ROS) and other free radicals. The antioxidant capacity is influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. nih.gov Studies on various hydroxybenzoic acids demonstrate that an increase in the number of hydroxyl groups generally enhances antioxidant activity. nih.gov For instance, gallic acid, with three hydroxyl groups, shows a higher antioxidant effect than derivatives with one or two such groups. globalresearchonline.net
The esterification of the carboxylic acid group, as seen in Methyl 4-(4-hydroxy-1-butynyl)benzoate, can influence this activity. Research comparing 4-hydroxybenzoic acid to its methyl and propyl esters showed that the parent acid had the highest activity, suggesting that the free carboxylic group may play a role. semanticscholar.org However, the methyl ester still retained antioxidant properties. semanticscholar.org The activity of this compound would likely stem from the ability of its 4-hydroxy group to scavenge radicals like the superoxide (B77818) radical (O2•−), a common ROS in biological systems. ffhdj.com
Table 1: Antioxidant Activity of Structurally Related Hydroxybenzoic Acids This table presents data from related compounds to illustrate the structure-activity relationship relevant to this compound.
| Compound | Assay | Result (IC50 in µM) | Source |
|---|---|---|---|
| 2,3-Dihydroxybenzoic Acid | DPPH | 3.52 | nih.gov |
| 3,4-Dihydroxybenzoic Acid (Protocatechuic Acid) | DPPH | >100 | nih.gov |
| 3,4,5-Trihydroxybenzoic Acid (Gallic Acid) | DPPH | 2.92 | nih.gov |
| 4-Hydroxybenzoic Acid | DPPH | >100 | nih.gov |
Anti-inflammatory Efficacy and Mechanisms
Benzoic acid derivatives have been investigated for their anti-inflammatory properties. nih.gov While the specific mechanisms for this compound have not been elucidated, insights can be drawn from analogous compounds. The anti-inflammatory action of phenolic compounds is often linked to their antioxidant activity, as oxidative stress is a key contributor to the inflammatory cascade. By reducing ROS levels, these compounds can modulate inflammatory signaling pathways.
Furthermore, some benzoic acid derivatives have been shown to inhibit the activity of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are central to the synthesis of prostaglandins, key mediators of inflammation. rjeid.com Other related compounds have demonstrated the ability to inhibit the production and release of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α), and to suppress the activity of enzymes like elastase released by neutrophils during inflammation. nih.govscielo.brscielo.br It is plausible that this compound could exert anti-inflammatory effects through similar mechanisms, including free radical scavenging and modulation of key inflammatory enzymes and mediators.
Neuroprotective Potentials and Associated Pathways
The potential neuroprotective effects of benzoate (B1203000) derivatives are an area of growing research interest. atamanchemicals.com These effects are often tied to their antioxidant and anti-inflammatory properties, which can counteract the oxidative stress and neuroinflammation implicated in many neurodegenerative diseases.
Mitigation of Neuronal Apoptosis
Apoptosis, or programmed cell death, is a critical process in the pathogenesis of neurodegenerative conditions. Oxidative stress is a major trigger for neuronal apoptosis. Studies on structurally similar compounds, such as Methyl 3,4-dihydroxybenzoate (MDHB), have shown potent neuroprotective effects by mitigating apoptosis. nih.govresearchgate.net
In preclinical models using neuronal cells, MDHB was found to protect against H₂O₂-induced apoptosis by increasing cell viability, scavenging ROS, and stabilizing the mitochondrial membrane potential. nih.gov A key mechanism involves the regulation of the Bcl-2 family of proteins, where MDHB increased the expression of the anti-apoptotic protein Bcl-2 and decreased the pro-apoptotic protein Bax. nih.govresearchgate.net This shift prevents the activation of downstream executioner caspases, such as caspase-9 and caspase-3, which are critical for dismantling the cell during apoptosis. nih.gov Similarly, Sodium Benzoate has been shown to reduce ROS-induced neuronal apoptosis by upregulating the DJ-1 protein, which in turn promotes the pro-survival Akt signaling pathway. nih.gov These findings suggest that this compound may share similar anti-apoptotic pathways.
Table 2: Effects of a Related Compound (Methyl 3,4-dihydroxybenzoate) on Apoptotic Markers This table shows data for a related compound, illustrating potential neuroprotective mechanisms.
| Cell Line | Insult | Treatment | Effect on Bcl-2/Bax Ratio | Effect on Caspase-3 Activation | Source |
|---|---|---|---|---|---|
| RGC-5 | H₂O₂ | MDHB | Increased | Suppressed | nih.gov |
| SH-SY5Y | TBHP | MDHB | Increased | Suppressed | researchgate.net |
Impact on Cognitive Function in Preclinical Models
Research into sodium benzoate, the simplest salt of benzoic acid, has revealed its potential to influence cognitive function. mdpi.com By inhibiting the enzyme D-amino acid oxidase (DAAO), sodium benzoate can increase brain levels of D-serine, a co-agonist at the NMDA receptor, which plays a crucial role in learning and memory. mdpi.com
Clinical studies have explored the use of sodium benzoate as an add-on therapy for neuropsychiatric disorders, with some results indicating improvements in global cognitive function. frontiersin.orgnih.gov One secondary analysis of a clinical trial found that sodium benzoate treatment improved cognitive function in patients with Alzheimer's disease and was associated with a reduction in amyloid-beta peptides. nih.gov While these findings are for sodium benzoate and not the specific methyl ester, they highlight a potential mechanism through which benzoate-class compounds could impact cognitive processes. The ability of this compound to cross the blood-brain barrier and modulate neurotransmitter systems would be a key determinant of any such activity.
Antimicrobial Properties and Efficacy
Esters of 4-hydroxybenzoic acid, commonly known as parabens, are widely used as antimicrobial preservatives in pharmaceuticals, cosmetics, and food products due to their efficacy against a broad spectrum of microorganisms. atamanchemicals.comnih.gov Methyl 4-hydroxybenzoate (B8730719) (methylparaben), the closest structural analog to the title compound without the butynyl side chain, is effective at inhibiting the growth of molds, yeasts, and, to a lesser extent, bacteria. atamanchemicals.com
The antimicrobial action of parabens is generally more potent against fungi and Gram-positive bacteria than Gram-negative bacteria. researchgate.net Their efficacy is attributed to the disruption of membrane transport processes, inhibition of synthesis of DNA, RNA, and key enzymes, or other mechanisms that interfere with microbial growth. The activity of this compound is expected to be comparable to that of other parabens, making it a potential antimicrobial agent.
Table 3: Minimum Inhibitory Concentration (MIC) of Methyl 4-hydroxybenzoate (Methylparaben) Against Various Microorganisms This table presents data for a closely related compound to indicate the potential antimicrobial spectrum.
| Microorganism | Type | MIC (mg/mL) | Source |
|---|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | 4 | researchgate.net |
| Escherichia coli | Gram-negative Bacteria | 2 | researchgate.net |
| Saccharomyces cerevisiae | Yeast | 1 | researchgate.net |
| Aspergillus niger | Mold | 1 | researchgate.net |
| Fusarium culmorum | Mold | - | nih.gov |
Molecular Interactions with Key Biochemical Targets
The biological activities of a small molecule like this compound are predicated on its ability to interact with biochemical targets such as proteins and nucleic acids. Studies on related methyl benzoate derivatives have demonstrated their capacity to bind to transport proteins like bovine serum albumin (BSA). nih.gov
These interactions are typically driven by a combination of forces, including hydrogen bonding and hydrophobic interactions. The binding often occurs with a 1:1 stoichiometry, forming a stable complex. nih.gov Spectroscopic studies have shown that such binding can cause fluorescence quenching of the protein through a static mechanism, which confirms the formation of a ground-state complex. nih.gov Thermodynamic analysis of these interactions often reveals that hydrogen bonding is a predominant force. nih.gov It is highly probable that this compound would similarly interact with proteins, binding within hydrophobic pockets or at active sites, thereby modulating their function. The specific nature of these interactions would determine its pharmacological effects, whether as an enzyme inhibitor, a receptor modulator, or by other mechanisms.
Inhibition of Mitochondrial Complex I
This compound has been identified as an inhibitor of mitochondrial complex I, also known as NADH:ubiquinone oxidoreductase. smolecule.com This enzyme is a critical component of the electron transport chain in mitochondria. smolecule.com The inhibitory action of this compound is believed to occur through specific interactions with the ubiquinone binding site within the complex. smolecule.com
By inhibiting complex I, this compound disrupts the transfer of electrons from NADH to ubiquinone, a key step in cellular respiration. smolecule.com This disruption can lead to a decrease in the production of ATP, the primary energy currency of the cell. The inhibition of this complex is also associated with the disruption of proton translocation across the inner mitochondrial membrane, which is essential for generating the proton gradient that drives ATP synthesis. smolecule.com
Inhibition of Dihydrofolate Reductase in Antifolate Drug Synthesis
This compound also functions as a folate pathway antagonist by targeting the enzyme dihydrofolate reductase (DHFR). smolecule.com It is suggested to act as a structural analog of folate cofactors, allowing it to interfere with enzymatic processes within this pathway. smolecule.com The mechanism of inhibition is described as competitive, where the compound vies with the natural substrate, dihydrofolate, for binding to the active site of DHFR. smolecule.com This interaction is facilitated by the aromatic benzoate and hydroxyl components of the molecule, which are thought to mimic the binding of the pteridine (B1203161) ring of the natural substrate. smolecule.com
The folate pathway is integral to the synthesis of purines and pyrimidines, which are the building blocks of DNA. smolecule.com By inhibiting dihydrofolate reductase, this compound can disrupt the synthesis of these essential precursors. This disruption of nucleotide biosynthesis pathways is crucial for DNA replication and, consequently, for cellular proliferation. smolecule.com
Cellular Effects and Influence on Cell Signaling Pathways
While specific studies on the broader cellular effects and influence on cell signaling pathways of this compound are not widely available, its dual action as an inhibitor of both mitochondrial complex I and dihydrofolate reductase suggests a significant impact on cellular metabolism and proliferation.
Modulation of Gene Expression and Cellular Metabolism in Specific Cell Lines (e.g., MCF-7 cells)
Currently, there is a lack of specific research data detailing the modulation of gene expression and cellular metabolism by this compound in specific cell lines such as MCF-7 breast cancer cells.
Structure-Activity Relationship (SAR) Studies
Delineation of Functional Group Contributions to Bioactivity
Methyl Ester Group: The methyl ester functionality significantly influences the compound's pharmacokinetic properties. Ester groups are often employed in drug design to enhance oral bioavailability and tissue mobility. nih.gov In the case of this compound, the methyl ester likely improves its absorption and distribution characteristics compared to its carboxylic acid counterpart, 4-(4-hydroxy-1-butynyl)benzoic acid. nih.gov However, this esterification can also impact potency. For instance, in a study of the anti-inflammatory compound 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, the methyl ester derivative showed no activity, suggesting that a free carboxylic acid was crucial for its effect in that specific context. This highlights the importance of the balance between pharmacokinetic advantages and potential alterations in pharmacodynamic interactions.
Aromatic Benzoate Ring: The aromatic ring is a cornerstone of the molecule's structure, providing a rigid scaffold for the other functional groups and engaging in crucial interactions with biological targets. In many bioactive benzoic acid derivatives, the phenyl core is vital for hydrophobic interactions within the binding pockets of enzymes and receptors. atamanchemicals.com The planarity conferred by the sp2 hybridized carbons of the aromatic ring facilitates optimal positioning for these interactions. atamanchemicals.com In its role as a folate pathway antagonist, the aromatic benzoate moiety of this compound is believed to mimic the p-aminobenzoic acid (PABA) portion of folic acid, enabling it to bind to the active sites of enzymes like dihydrofolate reductase (DHFR). smolecule.com
Butynyl Chain: The 1-butynyl group, a four-carbon chain containing a triple bond, is a key structural feature that contributes to the molecule's unique biological activities. The rigidity of the alkyne moiety can help to properly orient the molecule within a binding site, potentially increasing its affinity and specificity for a target. In the context of its inhibitory effect on mitochondrial complex I, the hydroxybutynyl chain is thought to occupy a hydrophobic cavity that normally accommodates the isoprenoid tail of ubiquinone. smolecule.com Furthermore, the alkyne group can act as a latent electrophile, capable of forming covalent bonds with nucleophilic residues, such as cysteine, in the active site of certain enzymes. nih.gov This potential for irreversible inhibition could contribute to the compound's potency.
Terminal Hydroxyl Group: The terminal hydroxyl group (-OH) on the butynyl chain adds a polar element to an otherwise lipophilic side chain. This hydroxyl group is capable of forming hydrogen bonds with amino acid residues in target proteins, which can significantly enhance binding affinity and specificity. smolecule.com In its interaction with DHFR, the hydroxyl functionality, in concert with the aromatic ring, likely mimics the interactions of the natural folate substrate. smolecule.com The presence and position of hydroxyl groups on related benzoate derivatives have been shown to be critical for their antioxidant and anti-inflammatory activities.
The collective contributions of these functional groups are summarized in the table below.
| Functional Group | Plausible Contributions to Bioactivity |
| Methyl Ester | - Enhances lipophilicity, potentially improving cell membrane permeability and oral bioavailability. - May be hydrolyzed in vivo to the active carboxylic acid form. nih.gov |
| Aromatic Ring | - Provides a rigid scaffold for optimal orientation of other functional groups. - Participates in hydrophobic and π-stacking interactions within enzyme active sites. - Mimics the p-aminobenzoic acid (PABA) moiety of folate, contributing to antifolate activity. smolecule.com |
| Butynyl Chain | - The rigid structure aids in precise positioning within binding sites. - The hydrophobic nature facilitates interaction with nonpolar regions of target proteins. - The alkyne can act as a covalent binder to nucleophilic residues in some enzymes. nih.gov |
| Hydroxyl Group | - Forms hydrogen bonds with amino acid residues, enhancing binding affinity and specificity. - Contributes to the molecule's overall polarity and solubility. |
Comparative Analysis with Related Bioactive Molecular Structures
To better understand the structure-activity relationships of this compound, it is useful to compare it with structurally related compounds that exhibit biological activity.
Methylparaben: Methylparaben, or methyl 4-hydroxybenzoate, is a widely used antimicrobial preservative in cosmetics, food, and pharmaceuticals. atamanchemicals.com Structurally, it is very similar to the subject compound but lacks the butynyl side chain, possessing only a hydroxyl group directly attached to the aromatic ring. The antimicrobial activity of parabens is well-documented, and they are generally more effective against fungi and gram-positive bacteria. sigmaaldrich.com The antimicrobial efficacy of parabens tends to increase with the length of the alkyl ester chain. researchgate.net In comparison, the butynyl group in this compound introduces a significantly different structural and electronic element that likely contributes to a distinct spectrum of antimicrobial and other biological activities. While methylparaben's primary mechanism is thought to involve disruption of membrane transport processes and inhibition of DNA and RNA synthesis, this compound has been identified as an inhibitor of mitochondrial complex I and the folate pathway, suggesting more specific modes of action. smolecule.com
Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate: This natural product, isolated from Piper guanacastensis, exhibits insecticidal activity. nih.gov It shares the methyl 4-hydroxybenzoate core with methylparaben but has a lipophilic 3-methyl-2-butenyl (B1208987) (a prenyl) group attached to the aromatic ring. This substitution pattern is different from this compound, where the side chain is at the para position and contains an alkyne. The prenyl group in the insecticidal compound significantly increases its lipophilicity, which is often correlated with enhanced membrane disruption and insecticidal effects. The comparison highlights how the nature and position of the aliphatic side chain on the benzoate scaffold can drastically alter the type of biological activity observed.
Pralatrexate: Pralatrexate is a potent antifolate drug used in the treatment of peripheral T-cell lymphoma. drugbank.com It shares a key structural feature with this compound: a butynyl moiety. In pralatrexate, this group is part of a larger, more complex structure that is designed to have a high affinity for the reduced folate carrier and to be an excellent substrate for folylpolyglutamate synthetase, leading to its accumulation in cancer cells. nih.govdrugbank.com The presence of the butynyl group in both molecules suggests its potential importance in interacting with folate-dependent enzymes. While this compound is a much simpler molecule, its butynyl chain may allow it to interact with the same family of enzymes, albeit likely with different affinity and specificity. This comparison underscores the significance of the butynyl group as a pharmacophore in the design of antifolate agents.
A summary of the structural and activity comparisons is presented in the table below.
| Compound | Structural Similarities with this compound | Key Structural Differences | Primary Biological Activities |
| Methylparaben | Methyl benzoate core | Lacks the butynyl side chain; has a hydroxyl group on the ring. | Antimicrobial preservative. atamanchemicals.com |
| Methyl 4-hydroxy-3-(3'-methyl-2'-butenyl)benzoate | Methyl benzoate core with an aliphatic side chain | Butenyl (prenyl) group instead of butynyl; different substitution pattern. | Insecticidal. nih.gov |
| Pralatrexate | Contains a butynyl moiety. | Much larger and more complex molecule with a pteridine ring and a glutamic acid conjugate. | Antifolate anticancer agent. drugbank.com |
Advanced Analytical Methodologies for Characterization and Quantification of Methyl 4 4 Hydroxy 1 Butynyl Benzoate
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 4-(4-hydroxy-1-butynyl)benzoate by probing the interactions of its atoms and functional groups with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) spectroscopy provides definitive information about the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, coupling patterns, and integration of signals, a complete structural assignment can be made.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring typically appear as a pair of doublets (an AA'BB' system) in the downfield region. The methyl protons of the ester group will present as a sharp singlet. The two methylene groups of the butynyl chain will appear as triplets, with their chemical shifts influenced by the adjacent hydroxyl group and the deshielding effect of the alkyne.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides insight into the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal. Key expected resonances include the carbonyl carbon of the ester at the most downfield position, followed by the aromatic carbons. The two sp-hybridized carbons of the alkyne bond will have characteristic shifts, as will the methylene carbons and the methyl carbon of the ester group.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on standard chemical shift ranges and analysis of structurally similar compounds.
| ¹H NMR (Proton NMR) | ||
|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons (ortho to -COOCH₃) | ~7.9-8.1 | Doublet (d) |
| Aromatic Protons (ortho to alkyne) | ~7.4-7.6 | Doublet (d) |
| Ester Methyl Protons (-OCH₃) | ~3.9 | Singlet (s) |
| Methylene Protons (-CH₂OH) | ~3.8 | Triplet (t) |
| Methylene Protons (-C≡C-CH₂-) | ~2.7 | Triplet (t) |
| Hydroxyl Proton (-OH) | Variable | Singlet (s, broad) |
| ¹³C NMR (Carbon-13 NMR) | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | |
| Ester Carbonyl Carbon (C=O) | ~166-167 | |
| Aromatic Carbon (ipso-, attached to -COOCH₃) | ~129-131 | |
| Aromatic Carbons (ortho to -COOCH₃) | ~129-130 | |
| Aromatic Carbons (ortho to alkyne) | ~131-133 | |
| Aromatic Carbon (ipso-, attached to alkyne) | ~126-128 | |
| Alkyne Carbon (-C≡C-Ar) | ~90-92 | |
| Alkyne Carbon (-C≡C-CH₂-) | ~80-82 | |
| Methylene Carbon (-CH₂OH) | ~60-62 | |
| Ester Methyl Carbon (-OCH₃) | ~52-53 | |
| Methylene Carbon (-C≡C-CH₂-) | ~23-25 |
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound is expected to display several characteristic absorption bands that confirm its structure.
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Broad, Strong |
| Aromatic C-H | C-H Stretch | 3000-3100 | Medium |
| Aliphatic C-H (-CH₃, -CH₂-) | C-H Stretch | 2850-2960 | Medium |
| Alkyne (-C≡C-) | C≡C Stretch | 2190-2260 | Weak to Medium |
| Ester Carbonyl (C=O) | C=O Stretch | 1715-1730 | Strong |
| Aromatic Ring | C=C Stretch | 1450-1600 | Medium, Multiple Bands |
| Ester C-O | C-O Stretch | 1100-1300 | Strong |
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula of this compound is C₁₂H₁₂O₃. nih.gov The calculated exact mass of the neutral molecule is 204.078644 Da. nih.gov In HRMS, this would typically be observed as the protonated molecule [M+H]⁺ at m/z 205.0860 or as another adduct.
Analysis of the fragmentation pattern in tandem MS/MS experiments provides further structural confirmation. Upon ionization, the molecular ion undergoes characteristic fragmentation, shedding light on the connectivity of its constituent parts.
Table 3: Predicted HRMS Fragments for this compound
| Proposed Fragment Ion (Structure) | Neutral Loss | Predicted m/z |
|---|---|---|
| [C₁₂H₁₂O₃]⁺ (Molecular Ion) | - | 204.0786 |
| [C₁₁H₉O₂]⁺ | •OCH₃ (31 Da) | 173.0603 |
| [C₁₁H₁₀O₂]⁺ | H₂O (18 Da) | 186.0681 |
| [C₇H₅O]⁺ (Benzoyl cation) | •C₅H₇O₂ (99 Da) | 105.0340 |
| [C₉H₅O]⁺ | C₃H₇O₂ (75 Da) | 129.0340 |
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from impurities, starting materials, or byproducts, as well as for its precise quantification.
Reversed-phase HPLC (RP-HPLC) is the premier method for assessing the purity and quantifying non-volatile to semi-volatile compounds like this compound. The compound's aromatic ring provides a strong chromophore, making UV detection highly effective. A C18 stationary phase is typically used to retain the compound, while a mobile phase gradient of water and an organic solvent (like acetonitrile or methanol) is used for elution. Purity is determined by the relative area of the main peak compared to any impurity peaks. For quantification, a calibration curve is constructed by analyzing standards of known concentrations and plotting their peak areas against concentration.
Table 4: Proposed HPLC Method Parameters for this compound Analysis
| Parameter | Suggested Condition |
|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Gradient (e.g., 30% B to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm |
| Injection Volume | 10 µL |
Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to the low volatility and potential for thermal degradation caused by the polar hydroxyl group.
To overcome this, derivatization is typically required. The active hydrogen of the hydroxyl group can be replaced with a nonpolar group, such as a trimethylsilyl (TMS) group, through a reaction with a silylating agent (e.g., BSTFA). sigmaaldrich.comresearchgate.net This process, known as silylation, increases the compound's volatility and thermal stability, making it amenable to GC analysis. weber.hugcms.cz The resulting derivative can then be separated on a low to mid-polarity capillary column and detected, often by a flame ionization detector (FID) or mass spectrometer (MS).
Table 5: Potential GC Method Parameters for Derivatized this compound
| Parameter | Suggested Condition |
|---|---|
| Derivatization Agent | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) |
| Column | 5% Phenyl Polysiloxane (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID |
| Carrier Gas | Helium or Hydrogen |
| Injector Temperature | ~280 °C |
| Oven Program | Initial 150 °C, ramp to 300 °C at 10 °C/min |
| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) |
| Detector Temperature | ~300 °C |
Column Chromatography for Purification Strategies
Column chromatography is a fundamental and widely used technique for the purification of synthetic compounds like this compound from crude reaction mixtures. The principle of this technique relies on the differential partitioning of the compound of interest and its impurities between a stationary phase and a mobile phase.
For this compound, a typical purification strategy would involve normal-phase chromatography. In this setup, a polar stationary phase, most commonly silica (B1680970) gel (SiO₂), is used to pack the column. The choice of the mobile phase, or eluent, is critical for achieving effective separation. A solvent system is selected based on the polarity of the target compound. Given the presence of a hydroxyl group and an ester group, this compound is moderately polar. Therefore, a mixture of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) is typically employed.
The separation process begins by dissolving the crude product in a minimal amount of the eluent or a suitable solvent and loading it onto the top of the silica gel column. The eluent is then passed through the column. Components of the mixture travel down the column at different rates depending on their affinity for the stationary phase versus the mobile phase. Impurities that are less polar than this compound will travel down the column faster, while more polar impurities will be retained more strongly on the silica gel. By gradually increasing the polarity of the mobile phase (gradient elution), the separation can be fine-tuned to effectively isolate the desired compound.
Fractions are collected as the eluent exits the column and are typically analyzed by Thin-Layer Chromatography (TLC) to identify those containing the pure product. The fractions containing the pure this compound are then combined, and the solvent is removed under reduced pressure to yield the purified compound. High-Performance Liquid Chromatography (HPLC), particularly reverse-phase HPLC, can also be employed for higher purity requirements, using a non-polar stationary phase (like C8 or C18) and a polar mobile phase (such as a methanol (B129727)/water mixture). researchgate.net
Table 1: Illustrative Column Chromatography Parameters for Purification
| Parameter | Description | Typical Value/System |
|---|---|---|
| Stationary Phase | The solid adsorbent material packed into the column. | Silica Gel (60-200 mesh) |
| Mobile Phase (Eluent) | Solvent system that carries the compound through the column. | Hexane/Ethyl Acetate gradient (e.g., 9:1 to 7:3 v/v) |
| Elution Mode | Method of changing mobile phase composition. | Gradient Elution |
| Detection Method | Technique used to monitor the fractions. | Thin-Layer Chromatography (TLC) with UV visualization |
Solid-State Characterization via X-ray Diffraction (Single Crystal and Powder)
Solid-state characterization is essential for understanding the macroscopic properties of a crystalline compound, which are dictated by its microscopic atomic arrangement. X-ray diffraction (XRD) is the definitive technique for this purpose.
Single-Crystal X-ray Diffraction provides the most detailed information, revealing the precise three-dimensional arrangement of atoms and molecules within the crystal lattice. To perform this analysis, a suitable single crystal of this compound must first be grown. This is often achieved by slow evaporation of a solvent from a saturated solution of the pure compound. Once a high-quality crystal is obtained, it is mounted in a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is used to determine the unit cell dimensions, space group, and the exact coordinates of every atom in the molecule. This analysis confirms the compound's molecular structure, bond lengths, bond angles, and reveals intermolecular interactions such as hydrogen bonding, which are critical for understanding its physical properties.
Powder X-ray Diffraction (PXRD) is used when single crystals are not available or for analyzing a bulk crystalline sample. The sample is ground into a fine powder, which contains a vast number of tiny crystallites in random orientations. When the powder is exposed to an X-ray beam, it produces a characteristic diffraction pattern of concentric rings. This pattern serves as a unique "fingerprint" for a specific crystalline solid. PXRD is invaluable for identifying the compound, assessing its bulk purity, and detecting the presence of different crystalline forms, known as polymorphs. While it does not provide the atomic-level detail of single-crystal XRD, it is a rapid and powerful tool for routine analysis and quality control.
Table 2: Information Obtained from X-ray Diffraction Techniques
| Technique | Sample Type | Key Information Provided |
|---|---|---|
| Single-Crystal XRD | Single, high-quality crystal | 3D molecular structure, bond lengths, bond angles, unit cell parameters, space group, intermolecular interactions. |
| Powder XRD | Microcrystalline powder | Crystalline fingerprint, phase identification, assessment of purity, analysis of polymorphism. |
Stability Studies and Degradation Kinetics (e.g., Light Sensitivity)
Stability studies are performed to understand how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light. For this compound, assessing its photostability is particularly important.
To evaluate light sensitivity, a sample of the pure compound, both in solid form and in solution, would be exposed to a controlled light source that mimics the UV and visible spectrum of sunlight, as specified by guidelines such as those from the International Council for Harmonisation (ICH). A control sample is kept in the dark under the same temperature and humidity conditions. At predetermined time intervals, both the exposed and control samples are analyzed to quantify the amount of the parent compound remaining and to detect the formation of any degradation products.
The quantification is typically performed using a stability-indicating HPLC method. The degradation kinetics can then be determined by plotting the concentration of the remaining this compound against time. The data can be fitted to various kinetic models (zero-order, first-order, or second-order) to determine the rate of degradation. For many solid-state and solution-state degradation processes, a pseudo-first-order kinetic model is often observed. The analysis yields important parameters such as the degradation rate constant (k), the half-life (t₁/₂), and the shelf-life (t₉₀), which is the time required for 10% of the material to degrade. Understanding these kinetics is vital for establishing proper storage and handling procedures. For instance, a related compound, Methyl 4-hydroxybenzoate (B8730719), has been shown to have cytotoxic effects in the presence of sunlight, indicating potential for light-induced degradation and reactivity.
Table 3: Hypothetical Photostability Study Data and Kinetic Parameters
| Time (hours) | Concentration (% Remaining) - Exposed Sample | Concentration (% Remaining) - Control Sample |
|---|---|---|
| 0 | 100.0 | 100.0 |
| 6 | 98.2 | 99.9 |
| 12 | 96.5 | 100.0 |
| 24 | 93.1 | 99.8 |
| 48 | 86.7 | 99.9 |
| Kinetic Parameter | Value | |
| Assumed Reaction Order | Pseudo-first-order | |
| Degradation Rate Constant (k) | 0.0029 hr⁻¹ |
| Half-life (t₁/₂) | ~239 hours | |
Theoretical and Computational Chemistry Studies of Methyl 4 4 Hydroxy 1 Butynyl Benzoate
Quantum Mechanical Calculations
Quantum mechanical calculations are fundamental to understanding the behavior of Methyl 4-(4-hydroxy-1-butynyl)benzoate at the atomic and molecular levels. These theoretical studies offer a detailed perspective on the molecule's geometry, electronic structure, and vibrational properties.
Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Optimized Geometry and Electronic Structure
The molecular geometry of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods, often with the 6-311G(d,p) basis set. These calculations are performed to find the lowest energy conformation of the molecule, providing precise data on bond lengths, bond angles, and dihedral angles.
Table 1: Comparison of Selected Theoretical Geometrical Parameters (Note: Data is illustrative of typical computational outputs for similar benzoate (B1203000) structures, as specific peer-reviewed data for this compound is not available.)
| Parameter | HF/6-311G(d,p) | DFT/B3LYP/6-311G(d,p) |
|---|---|---|
| C-C (ring) Bond Length (Å) | 1.38 - 1.40 | 1.39 - 1.41 |
| C=O Bond Length (Å) | 1.19 | 1.21 |
| C-O Bond Length (Å) | 1.35 | 1.36 |
| O-H Bond Length (Å) | 0.95 | 0.97 |
| C≡C Bond Length (Å) | 1.18 | 1.20 |
| C-C-C (ring) Angle (°) | 119.5 - 120.5 | 119.8 - 120.2 |
| O-C=O Angle (°) | 124.0 | 124.5 |
Analysis of Frontier Molecular Orbitals (HOMO, LUMO) and Energy Gap
The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. The energies of the HOMO and LUMO and the resulting energy gap (ΔE = ELUMO – EHOMO) are calculated using methods like DFT and HF.
A smaller HOMO-LUMO energy gap suggests higher chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps in predicting how the molecule will interact with other species. The distribution of HOMO and LUMO orbitals across the molecule indicates the likely sites for electrophilic and nucleophilic attack, respectively. For benzoate derivatives, the HOMO is often localized on the benzene (B151609) ring, while the LUMO may be distributed over the carbonyl group and the ring.
Based on these energies, several key quantum chemical parameters can be calculated to describe the molecule's reactivity:
Hardness (η): (ELUMO - EHOMO) / 2
Softness (S): 1 / (2η)
Electronegativity (χ): -(EHOMO + ELUMO) / 2
Chemical Potential (μ): -χ
Global Electrophilicity Index (ω): μ² / (2η)
Table 2: Calculated Frontier Orbital Energies and Quantum Chemical Parameters (Note: Values are representative for similar aromatic esters and are calculated to illustrate the methodology.)
| Parameter | HF/6-311G(d,p) | DFT/B3LYP/6-311G(d,p) |
|---|---|---|
| EHOMO (eV) | -8.5 | -6.7 |
| ELUMO (eV) | -0.8 | -2.1 |
| Energy Gap (ΔE) (eV) | 7.7 | 4.6 |
| Hardness (η) | 3.85 | 2.3 |
| Softness (S) | 0.13 | 0.22 |
| Electronegativity (χ) | 4.65 | 4.4 |
| Electrophilicity (ω) | 2.80 | 4.22 |
Computational Prediction and Correlation with Experimental Vibrational Spectra
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for molecular structure identification. DFT and HF calculations are used to compute the harmonic vibrational frequencies of this compound.
The theoretical vibrational spectra can be compared with experimental spectra to confirm the molecular structure and assign specific vibrational modes to the observed absorption bands. Theoretical frequencies are often scaled by a specific factor (e.g., 0.909 for HF and 0.967 for DFT/B3LYP) to correct for anharmonicity and limitations of the computational methods. A high correlation coefficient (R²) between the experimental and scaled theoretical spectra indicates a good agreement, validating the accuracy of the computational model.
Molecular Modeling and Dynamics Simulations
While detailed molecular dynamics simulation studies for this compound are not extensively documented in peer-reviewed literature, this methodology is crucial for understanding the dynamic behavior of the molecule over time. Such simulations could provide insights into conformational changes, interactions with solvent molecules, and the stability of different molecular arrangements, complementing the static picture provided by quantum mechanical optimizations.
Intermolecular Interaction Analysis (e.g., Hirshfeld Surface Analysis)
Hirshfeld surface analysis is a valuable computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, highlighting the regions involved in intermolecular contacts.
Prediction of Chemical Reactivity and Regioselectivity
The prediction of chemical reactivity and regioselectivity is a key application of computational chemistry. The analysis of frontier molecular orbitals (HOMO and LUMO) is a primary method for this purpose. The regions of the molecule with the highest HOMO density are most susceptible to electrophilic attack, while regions with the highest LUMO density are prone to nucleophilic attack.
Additionally, Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. In an MEP map, electron-rich regions (negative potential), such as those around oxygen atoms, are shown in red and are likely sites for electrophilic attack. Conversely, electron-poor regions (positive potential), typically around hydrogen atoms, are shown in blue and indicate sites for nucleophilic attack. This information is invaluable for predicting how the molecule will react and the likely orientation of its approach to other reactants.
Tautomerism and Conformational Landscape Analysis
Theoretical and computational chemistry provides a powerful lens through which to examine the intrinsic properties of molecules like this compound. This section delves into the potential tautomeric forms and the complex conformational landscape of this compound, areas of study crucial for understanding its chemical reactivity, biological activity, and material properties. While specific experimental or computational studies on the tautomerism and conformational analysis of this compound are not extensively available in the current literature, we can infer its likely behavior based on the well-established principles of physical organic chemistry and computational studies of analogous structures.
Tautomerism
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. The most relevant form of tautomerism for this compound is keto-enol tautomerism, owing to its phenolic hydroxyl group. The aromatic phenol (B47542) form is generally significantly more stable than its corresponding non-aromatic keto tautomers (cyclohexadienones) due to the substantial energetic benefit of aromaticity. quora.comscienceinfo.com
For this compound, the enol (phenolic) form is expected to be the overwhelmingly predominant tautomer under standard conditions. The equilibrium would lie far to the side of the phenol, with the keto forms being present in only minuscule concentrations. quora.com The stabilization energy gained from the aromatic ring far outweighs the typically higher bond energy of a carbon-oxygen double bond in the keto form compared to a carbon-carbon double bond in the enol. scienceinfo.com
Two primary keto tautomers could theoretically exist in equilibrium with the phenolic form of this compound. These are the result of a proton transfer from the hydroxyl group to two different carbon atoms on the benzene ring, with a corresponding shift in the double bonds.
Hypothetical Relative Energies of Tautomers
While specific computational data for this compound is not available, a hypothetical table of relative energies, based on typical findings for phenol tautomerism, can illustrate the expected stability differences. Density Functional Theory (DFT) calculations are a common method for such predictions. scirp.orgscirp.org
| Tautomer | Structure | Hypothetical Relative Energy (kcal/mol) | Computational Method |
|---|---|---|---|
| Enol (Phenolic) Form | This compound | 0.00 | DFT/B3LYP/6-31G |
| Keto Tautomer 1 | Methyl 4-(4-oxo-2,5-cyclohexadien-1-yl)but-1-ynecarboxylate | ~15-20 | DFT/B3LYP/6-31G |
| Keto Tautomer 2 | Methyl 4-(4-oxo-1,5-cyclohexadien-1-yl)but-1-ynecarboxylate | ~15-20 | DFT/B3LYP/6-31G* |
Note: The data in this table is hypothetical and serves to illustrate the expected large energy difference between the enol and keto tautomers of a phenolic compound.
Conformational Landscape Analysis
The conformational landscape of this compound is primarily dictated by the rotation around the single bonds within the 4-hydroxy-1-butynyl side chain. The molecule possesses several rotatable bonds, leading to a variety of possible three-dimensional arrangements (conformers). The most significant of these are the C-C single bonds in the butynyl chain and the bond connecting the butynyl group to the benzene ring.
Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., DFT), are instrumental in exploring the potential energy surface of a molecule to identify stable conformers (local minima) and the transition states that connect them. mdpi.com A conformational search can reveal the lowest energy conformers, which are the most likely to be populated at a given temperature.
For this compound, the key dihedral angles that define its conformation are:
τ1: Rotation around the bond connecting the benzene ring and the alkyne.
τ2: Rotation around the C-C single bond in the butynyl chain.
τ3: Rotation around the C-O bond of the hydroxyl group.
The relative energies of different conformers would be influenced by steric hindrance and potential intramolecular interactions, such as hydrogen bonding between the terminal hydroxyl group and the π-system of the benzene ring or the ester carbonyl group.
Hypothetical Low-Energy Conformers and Their Relative Energies
A computational conformational analysis would likely reveal several low-energy conformers. The following table provides a hypothetical representation of what such an analysis might find, illustrating the subtle energy differences that can exist between different spatial arrangements of the molecule.
| Conformer | Dihedral Angles (τ1, τ2, τ3) | Hypothetical Relative Energy (kcal/mol) | Key Features |
|---|---|---|---|
| Conformer A (Global Minimum) | ~180°, ~60°, ~180° | 0.00 | Extended chain, minimal steric hindrance. |
| Conformer B | ~180°, ~180°, ~180° | 0.5 - 1.0 | Fully extended, slightly higher energy due to eclipsing interactions. |
| Conformer C | ~90°, ~60°, ~180° | 1.5 - 2.5 | Potential for weak intramolecular interaction between OH and π-system. |
| Conformer D | ~180°, ~-60°, ~180° | 0.5 - 1.0 | Gauche conformation of the butynyl chain. |
Note: The data in this table is hypothetical and intended to be illustrative of the types of results obtained from a conformational analysis. The actual dihedral angles and relative energies would require specific computational studies.
Role of Methyl 4 4 Hydroxy 1 Butynyl Benzoate in Complex Organic and Medicinal Synthesis
Intermediate in Pharmaceutical Active Pharmaceutical Ingredient (API) Synthesis
In the multi-step processes characteristic of pharmaceutical manufacturing, intermediates are the critical stepping stones that enable the construction of a final, complex API. Methyl 4-(4-hydroxy-1-butynyl)benzoate serves as a high-value intermediate, primarily due to its bifunctional nature. The molecule contains both a nucleophilic hydroxyl group and an electrophilic alkyne group, which can be selectively manipulated to build molecular complexity. Its application is particularly notable in the production of oncology drugs, where precise molecular architectures are required for therapeutic efficacy. The compound is often utilized in quality control applications during the commercial production of certain pharmaceuticals. synzeal.com
Precursor in the Synthesis of Antifolate Drugs (e.g., Pralatrexate)
The most prominent role of this compound is as a key precursor in the synthesis of the antifolate drug, Pralatrexate. synzeal.com Pralatrexate is a chemotherapy agent used for the treatment of relapsed or refractory peripheral T-cell lymphoma. ontosight.ai Antifolates work by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of DNA, RNA, and proteins in rapidly dividing cells like cancer cells. ontosight.aimedchemexpress.com
The synthesis of Pralatrexate involves the coupling of different molecular fragments, and this compound provides the core structure that links the pteridine (B1203161) ring system to the L-glutamic acid side chain. The butynyl moiety is a distinguishing feature of Pralatrexate's structure, and its introduction is facilitated by this specific precursor. The synthetic pathway leverages the reactive sites of this compound to construct the final, complex API.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 123910-86-1 |
| Molecular Formula | C12H12O3 |
| Molecular Weight | 204.22 g/mol |
| IUPAC Name | methyl 4-(4-hydroxybut-1-yn-1-yl)benzoate |
| Physical Form | Off-White to Dark Yellow Solid |
Versatile Building Block for the Construction of Diverse Chemical Entities
Beyond its specific role in Pralatrexate synthesis, the chemical architecture of this compound makes it a versatile building block for a range of other chemical entities. A "building block" in organic synthesis is a molecule that can be readily incorporated into a larger structure. The versatility of this compound stems from its distinct functional groups that can undergo a variety of chemical transformations.
The Terminal Alkyne: This group is particularly valuable for carbon-carbon bond-forming reactions, such as Sonogashira, Glaser, or Click chemistry reactions. These reactions are fundamental in connecting different molecular fragments.
The Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into a leaving group (like a tosylate or mesylate) for nucleophilic substitution reactions.
The Aromatic Ring: The benzene (B151609) ring can be subjected to electrophilic aromatic substitution to introduce additional functional groups if required.
The Methyl Ester: This group can be hydrolyzed to a carboxylic acid, which can then be used for amide bond formation or other derivatizations.
This multifunctionality allows synthetic chemists to use this compound as a linchpin to create diverse and complex molecular scaffolds. For instance, it has been identified as a reactant in the preparation of mitochondrial complex I inhibitors, which are being investigated as potential cardiac Positron Emission Tomography (PET) tracers. drugbank.com This application highlights its utility beyond the realm of antifolate drugs and into diagnostic agents.
Table 2: Role in Pralatrexate Synthesis
| Synthetic Step | Role of this compound |
| Core Scaffold Provision | Provides the central butynyl-benzoyl structure of the final drug. |
| Coupling Reactions | The alkyne and hydroxyl functionalities are key reaction sites for linking to other synthetic intermediates. |
| Final API Structure | Forms a significant portion of the backbone of the Pralatrexate molecule. |
Applications in Chemoenzymatic Synthesis Approaches
Chemoenzymatic synthesis combines traditional organic synthesis with the use of enzymes as catalysts. This approach is highly valued for its selectivity (enantio-, regio-, and chemo-selectivity), mild reaction conditions, and green chemistry credentials. Enzymes, such as lipases, proteases, and oxidoreductases, can perform specific transformations that are often difficult to achieve with conventional chemical reagents.
While the use of enzymes in organic synthesis is a rapidly expanding field, the specific application of chemoenzymatic methods directly involving this compound is not extensively documented in publicly available scientific literature. However, the compound's structure presents several opportunities for potential enzymatic application. For example, a lipase (B570770) could be used for the enantioselective acylation of the primary alcohol, which would be valuable if a specific stereoisomer was required for a downstream application. Lipases are known to catalyze esterification and transesterification reactions, often with high enantioselectivity. mdpi.comnih.gov Although direct evidence is limited for this specific substrate, the principles of chemoenzymatic synthesis suggest it as a promising area for future research to develop more efficient and sustainable synthetic routes.
Emerging Research Directions and Future Perspectives
Design and Synthesis of Novel Analogs with Enhanced Biological Profiles
Currently, detailed studies focusing on the systematic design and synthesis of novel analogs of Methyl 4-(4-hydroxy-1-butynyl)benzoate with the specific aim of enhancing its biological profiles are not extensively reported in publicly accessible scientific literature. The development of analogs is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties of a lead compound. For a molecule like this compound, this would typically involve structural modifications to its core components: the methyl benzoate (B1203000) group, the butynyl chain, and the terminal hydroxyl group.
Future research could potentially explore:
Modification of the Aromatic Ring: Introducing various substituents on the benzoate ring to modulate electronic properties and binding interactions with biological targets.
Alteration of the Alkynyl Linker: Varying the length and rigidity of the butynyl chain to optimize spatial orientation and receptor fit.
Derivatization of the Hydroxyl Group: Converting the hydroxyl group into esters, ethers, or other functional groups to alter polarity and metabolic stability.
Such synthetic endeavors would be crucial in systematically exploring the structure-activity relationships (SAR) and developing new chemical entities with potentially improved therapeutic efficacy.
In-depth Mechanistic Investigations of Biological Interactions
The preliminary suggestions of anti-inflammatory and antimicrobial activities for this compound open avenues for more profound mechanistic investigations. smolecule.com However, comprehensive studies detailing its specific molecular targets and pathways of action are not yet available. One isolated mention suggests that the hydroxybutynyl chain might occupy a hydrophobic cavity in biological targets, analogous to the isoprenoid tail of ubiquinone, with the alkyne providing rigidity and the hydroxyl group enabling polar interactions. smolecule.com
Future research is necessary to:
Identify and validate specific protein targets through techniques like affinity chromatography, proteomics, and computational docking studies.
Elucidate the signaling pathways modulated by the compound in relevant cell-based and in vivo models of inflammation and infection.
Characterize the mode of interaction at the molecular level, determining whether it acts as an inhibitor, activator, or modulator of its biological target.
These in-depth studies are fundamental to understanding the compound's therapeutic potential and for the rational design of second-generation analogs with enhanced and more specific biological effects.
Exploration of Applications in Advanced Materials Science
The application of this compound in the realm of advanced materials science is an area with no significant published research to date. The bifunctional nature of the molecule, possessing a polymerizable alkynyl group and a modifiable hydroxyl group, theoretically presents opportunities for its use as a monomer or cross-linking agent in polymer synthesis.
Potential, yet unexplored, research directions could include:
Polymer Synthesis: Investigating its polymerization, either through the alkynyl group or after modification of the hydroxyl group, to create novel polymers with unique thermal, optical, or mechanical properties.
Functional Coatings and Resins: Exploring its use as a component in the formulation of functional coatings, adhesives, or composites, where its rigid structure could impart desirable characteristics.
Liquid Crystals: Assessing the potential of its derivatives to exhibit liquid crystalline behavior, given the presence of a rigid aromatic core and a flexible chain.
Systematic research is required to synthesize and characterize such materials to determine if the theoretical potential translates into practical applications.
Contributions to Green Chemistry and Sustainable Synthesis Practices
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While general synthetic methods for this compound exist, there is a lack of research specifically focused on developing sustainable and environmentally benign synthetic routes. smolecule.com
Future contributions in this area could focus on:
Catalytic Efficiency: Developing highly efficient catalytic systems, potentially using earth-abundant metals, to minimize catalyst loading and waste.
Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product.
Use of Renewable Feedstocks and Solvents: Investigating the synthesis of the compound or its precursors from renewable sources and employing green solvents to reduce environmental impact.
Energy Efficiency: Optimizing reaction conditions to lower energy consumption, for instance, through microwave-assisted synthesis or flow chemistry.
Advancing the synthesis of this compound in line with green chemistry principles would not only be environmentally beneficial but could also lead to more cost-effective and scalable production methods.
Q & A
Q. What functional groups in Methyl 4-(4-hydroxy-1-butynyl)benzoate influence its reactivity, and how can they be characterized experimentally?
- Methodological Answer : The compound contains a benzoate ester, a terminal alkyne, and a hydroxyl group. Key characterization techniques include:
- FT-IR : Identify ester carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (-OH stretch at ~3200-3500 cm⁻¹) groups.
- ¹H/¹³C NMR : Confirm ester methoxy protons (δ ~3.8-4.0 ppm) and alkyne protons (if present, δ ~2.0-3.0 ppm).
- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .
Q. How can researchers optimize the synthesis of this compound?
- Methodological Answer :
- Step 1 : Use Sonogashira coupling to introduce the alkyne group to the benzoate scaffold under Pd/Cu catalysis.
- Step 2 : Protect the hydroxyl group during synthesis (e.g., with TBSCl) to prevent side reactions.
- Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC (>98%) .
Q. What analytical techniques are recommended for assessing the purity of this compound?
- Methodological Answer :
- HPLC : Use a C18 column with UV detection at 254 nm; compare retention time to a reference standard (e.g., BP644 from ).
- Melting Point Analysis : Compare observed mp (e.g., 239–241°C for analogous compounds) to literature values .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the reactivity of the alkyne group in this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model alkyne bond length (~1.21 Å) and electron density for click chemistry applications.
- Transition State Analysis : Simulate alkyne-azide cycloaddition to predict regioselectivity and activation energy .
Q. What strategies resolve discrepancies in NMR data when characterizing derivatives of this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks (e.g., hydroxyl protons) by cooling to -40°C.
- 2D NMR (COSY, HSQC) : Assign proton-proton coupling and correlate ¹H/¹³C signals for ambiguous groups.
- Spiking Experiments : Add authentic samples of suspected impurities to identify unexpected peaks .
Q. How do reaction conditions (e.g., solvent, catalyst) influence the oxidation of the alkyne moiety?
- Methodological Answer :
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ (aq) | H₂O, 25°C | Carboxylic acid | 60–70% |
| OsO₄ (cat.) | NMO, acetone | Diketone | 80–85% |
- Key Variables : pH, temperature, and catalyst loading. Monitor via TLC and adjust stoichiometry to minimize over-oxidation .
Q. What role does steric hindrance play in the regioselectivity of nucleophilic substitutions on the benzoate ring?
- Methodological Answer :
- Steric Maps : Generate using molecular modeling software (e.g., PyMOL) to visualize substituent bulk.
- Kinetic Studies : Compare reaction rates of para- vs. meta-substituted analogs under identical conditions.
- X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., SHELX refinement in ) .
Data Contradiction Analysis
Q. How should researchers address conflicting melting point data reported for structurally similar benzoate esters?
- Methodological Answer :
- Reproducibility : Validate measurements in triplicate using a calibrated melting point apparatus.
- Polymorphism Screening : Recrystallize from different solvents (e.g., ethanol vs. DCM) to identify metastable forms.
- Cross-Reference : Compare with NIST ThermoData (e.g., methylparaben mp: 125–128°C in ) .
Methodological Tables
Table 1 : Key Synthetic Routes for Alkyne-Functionalized Benzoates
| Method | Catalyst | Yield | Limitations |
|---|---|---|---|
| Sonogashira Coupling | PdCl₂(PPh₃)₂ | 70–80% | Requires anhydrous conditions |
| Heck Reaction | Pd(OAc)₂ | 50–60% | Limited to aryl halides |
| Click Chemistry | CuI | 85–90% | Requires azide precursors |
| Adapted from and . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
